molecular formula C22H22FN3O2 B2745771 4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(phenylacetyl)piperidine CAS No. 1775495-02-7

4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(phenylacetyl)piperidine

Cat. No.: B2745771
CAS No.: 1775495-02-7
M. Wt: 379.435
InChI Key: SMCBWPYHUYGLPZ-UHFFFAOYSA-N
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Description

4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(phenylacetyl)piperidine is a complex organic compound that features a piperidine ring substituted with a phenylacetyl group and a 1,2,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(phenylacetyl)piperidine typically involves multiple steps, starting with the preparation of the 1,2,4-oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(phenylacetyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(phenylacetyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(phenylacetyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and the fluorophenyl group are key structural features that enable the compound to bind to these targets and modulate their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings, such as 1,2,4-oxadiazole-5-carboxylic acid derivatives, share some structural similarities and biological activities.

    Fluorophenyl Substituted Compounds: Other compounds with fluorophenyl groups, such as 4-fluorophenylacetic acid, also exhibit similar chemical properties.

Uniqueness

What sets 4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(phenylacetyl)piperidine apart is its combination of the oxadiazole ring and the piperidine ring with a phenylacetyl group. This unique structure provides a distinct set of chemical and biological properties that can be leveraged in various applications.

Biological Activity

The compound 4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(phenylacetyl)piperidine is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various pharmacological applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H21ClFN3O2C_{22}H_{21}ClFN_3O_2 with a molecular weight of 392.4 g/mol. The compound features a piperidine ring, an oxadiazole moiety, and a fluorophenyl group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC22H21ClFN3O2
Molecular Weight392.4 g/mol
IUPAC NameThis compound
InChI KeyXLWIQNPOSSWVPH-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. Key steps include the formation of the oxadiazole ring through cyclization reactions and subsequent coupling reactions to introduce the piperidine and phenylacetyl groups.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. The oxadiazole and fluorophenyl groups enhance binding affinity via hydrogen bonding and hydrophobic interactions.

Pharmacological Applications

Research indicates that this compound exhibits several pharmacological activities:

  • Antitumor Activity : Preliminary studies have shown that derivatives with similar structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, related compounds have been evaluated for their efficacy against RET kinase activity, which is implicated in several cancers .
  • Neuroprotective Effects : The compound may possess neuroprotective properties similar to other oxadiazole derivatives that have been studied for their effects on epilepsy models. These compounds have shown potential in modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .
  • Antimicrobial Properties : Some derivatives of piperidine compounds exhibit antimicrobial activity against various pathogens. This suggests a potential application for this compound in treating infections .

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of a similar oxadiazole derivative against FaDu hypopharyngeal tumor cells. The results indicated that the compound induced significant cytotoxicity and apoptosis compared to standard treatments like bleomycin .

Case Study 2: Neuroprotective Mechanism

In a zebrafish model of epilepsy, related oxadiazole compounds demonstrated significant neuroprotective effects by modulating neurotransmitter levels and reducing seizure frequency. This highlights the potential therapeutic application of the compound in neurological disorders .

Properties

IUPAC Name

1-[4-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2/c23-19-8-6-18(7-9-19)22-24-20(28-25-22)14-17-10-12-26(13-11-17)21(27)15-16-4-2-1-3-5-16/h1-9,17H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCBWPYHUYGLPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=NC(=NO2)C3=CC=C(C=C3)F)C(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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